1-(azepan-1-yl)-2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone
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Overview
Description
1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, an azepane ring, and a methoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the azepane ring and the methoxyphenoxyethyl group. Common reagents used in these reactions include various halides, amines, and thiols under conditions such as reflux, catalytic hydrogenation, and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It might be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Examples include 2-(1-Azepanyl)ethyl methacrylate and other benzodiazole-based compounds.
1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE: can be compared with other benzodiazole derivatives, azepane-containing compounds, and methoxyphenoxyethyl-substituted molecules.
Uniqueness
The uniqueness of 1-(AZEPAN-1-YL)-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H29N3O3S |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C24H29N3O3S/c1-29-19-10-12-20(13-11-19)30-16-17-31-24-25-21-8-4-5-9-22(21)27(24)18-23(28)26-14-6-2-3-7-15-26/h4-5,8-13H,2-3,6-7,14-18H2,1H3 |
InChI Key |
LBTPVRMBNQOKOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCCC4 |
Origin of Product |
United States |
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